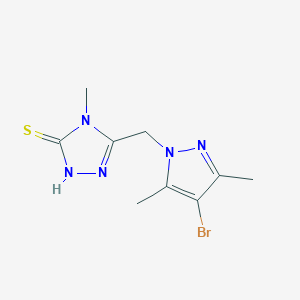

5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol

描述

5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol is a heterocyclic compound that features a unique combination of pyrazole and triazole rings

准备方法

The synthesis of 5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethylpyrazole with a brominating agent to introduce the bromo substituent.

Attachment of the triazole ring: The brominated pyrazole is then reacted with a suitable triazole precursor under conditions that promote the formation of the triazole ring.

Introduction of the thiol group:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

化学反应分析

5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The bromo substituent can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromo group can be substituted with various nucleophiles, such as amines or alkoxides, to form new derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives.

科学研究应用

Agricultural Chemistry

Fungicidal Activity

One of the primary applications of this compound lies in its potential as a fungicide. Triazole derivatives are known for their ability to inhibit fungal growth by interfering with the biosynthesis of ergosterol, a key component of fungal cell membranes. Studies have shown that compounds similar to 5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol exhibit significant antifungal activity against various plant pathogens.

Case Study: Efficacy Against Fungal Infections

Research conducted on the efficacy of triazole-based fungicides demonstrated that formulations containing this compound effectively reduced the incidence of fungal diseases in crops such as wheat and barley. The application of these compounds resulted in improved yield and quality of the produce.

Pharmaceutical Applications

Antimicrobial Properties

The compound's structure allows it to interact with biological targets, making it a candidate for antimicrobial drug development. Triazoles are known for their broad-spectrum antimicrobial activity. Preliminary studies suggest that this compound may possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

Case Study: Synthesis and Biological Evaluation

A study focusing on the synthesis of various triazole derivatives, including this compound, reported promising results in vitro against several bacterial strains. The findings indicate that modifications to the triazole ring can enhance antibacterial activity, paving the way for further drug development.

Material Science

Corrosion Inhibition

Another area of interest is the use of this compound as a corrosion inhibitor in metal protection applications. Thiol groups are known to form strong bonds with metal surfaces, providing a protective layer that can reduce corrosion rates.

Case Study: Corrosion Resistance Testing

Experimental evaluations have shown that coatings incorporating this compound significantly improve the corrosion resistance of metals exposed to aggressive environments. The effectiveness was attributed to the formation of a stable protective film on metal surfaces.

作用机制

The mechanism of action of 5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

相似化合物的比较

5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:

5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-tetrazole: This compound has a tetrazole ring instead of a triazole ring, which may result in different reactivity and biological activity.

4-Bromo-3,5-dimethylpyrazole: This simpler compound lacks the triazole and thiol groups, making it less versatile in terms of chemical reactivity and applications.

生物活性

5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.

The synthesis of this compound typically involves several steps starting from readily available precursors. The general synthetic route includes:

- Formation of the Pyrazole Ring : Reaction of 3,5-dimethylpyrazole with a brominating agent to introduce the bromo substituent.

- Attachment of the Triazole Ring : The brominated pyrazole is then reacted with a suitable triazole precursor.

- Introduction of the Thiol Group : Finalizing the compound by adding the thiol group.

The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | 3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methyl-1H-1,2,4-triazole-5-thione |

| Molecular Formula | C9H12BrN5S |

| Molecular Weight | 276.18 g/mol |

| InChI Key | BUNGVTBCAWLRSV-UHFFFAOYSA-N |

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

Studies have shown that compounds containing triazole rings possess significant antimicrobial activity. For instance, derivatives of triazoles have been reported to demonstrate effectiveness against bacteria and fungi due to their ability to disrupt cellular processes.

Anticancer Activity

Triazole derivatives have been explored for their anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, a study highlighted the effectiveness of triazole-based compounds against various cancer cell lines by targeting specific oncogenic pathways.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanisms depend on the target but may involve:

- Inhibition of Enzymatic Activity : The thiol group may participate in redox reactions that inhibit target enzymes.

- Receptor Modulation : The compound may alter receptor conformation or function, impacting signaling pathways.

Comparative Analysis

When compared to similar compounds such as 4-bromo-3,5-dimethylpyrazole and other triazoles, this compound shows enhanced versatility due to the presence of both thiol and triazole functionalities. This combination allows for greater reactivity and potential for diverse applications in medicinal chemistry.

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains thiol and triazole groups | Antimicrobial, anticancer |

| 4-bromo-3,5-dimethylpyrazole | Simpler structure lacking thiol group | Limited biological activity |

| 5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-tetrazole | Tetrazole ring instead of triazole | Different reactivity and activity |

Case Studies

Several studies have documented the biological activities of similar triazole compounds:

- Anticancer Study : A study published in Frontiers in Chemistry investigated various triazole derivatives as potential anticancer agents. The results indicated that certain modifications enhanced their cytotoxicity against breast cancer cell lines (Maghraby et al., 2023).

- Antimicrobial Research : Research conducted on triazoles demonstrated their efficacy against resistant bacterial strains. The study highlighted the role of thiol groups in enhancing antimicrobial action (Aggarwal et al., 2020).

属性

IUPAC Name |

3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN5S/c1-5-8(10)6(2)15(13-5)4-7-11-12-9(16)14(7)3/h4H2,1-3H3,(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNGVTBCAWLRSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=NNC(=S)N2C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370798 | |

| Record name | 3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methyl-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-35-4 | |

| Record name | 3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methyl-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。